(Z)-N-Cyclohexyl-N-(1-oxo-9-octadecenyl)glycine
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Overview
Description
(Z)-N-Cyclohexyl-N-(1-oxo-9-octadecenyl)glycine is a chemical compound with the molecular formula C20H37NO3 It is known for its unique structure, which includes a cyclohexyl group and a long-chain unsaturated fatty acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-Cyclohexyl-N-(1-oxo-9-octadecenyl)glycine typically involves the reaction of cyclohexylamine with oleic acid, followed by the introduction of a glycine moiety. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-Cyclohexyl-N-(1-oxo-9-octadecenyl)glycine can undergo various chemical reactions, including:
Oxidation: The double bond in the octadecenyl chain can be oxidized to form epoxides or diols.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amide bond can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Various substituted amides
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-Cyclohexyl-N-(1-oxo-9-octadecenyl)glycine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its long-chain fatty acid component may interact with cell membranes, influencing cellular processes and signaling pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of (Z)-N-Cyclohexyl-N-(1-oxo-9-octadecenyl)glycine involves its interaction with specific molecular targets. The cyclohexyl group and the long-chain fatty acid may interact with proteins and enzymes, modulating their activity. The glycine moiety can also participate in biochemical reactions, influencing metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-Methyl-N-(1-oxo-9-octadecenyl)glycine
- (Z)-N-(1-oxo-9-octadecenyl)glycine
- N-Oleoylglycine
Uniqueness
(Z)-N-Cyclohexyl-N-(1-oxo-9-octadecenyl)glycine is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and may contribute to its specific biological and industrial applications.
Properties
CAS No. |
94109-10-1 |
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Molecular Formula |
C26H47NO3 |
Molecular Weight |
421.7 g/mol |
IUPAC Name |
2-[cyclohexyl-[(Z)-octadec-9-enoyl]amino]acetic acid |
InChI |
InChI=1S/C26H47NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(28)27(23-26(29)30)24-20-17-16-18-21-24/h9-10,24H,2-8,11-23H2,1H3,(H,29,30)/b10-9- |
InChI Key |
DIZJYGAQZVSKEJ-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N(CC(=O)O)C1CCCCC1 |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(CC(=O)O)C1CCCCC1 |
Origin of Product |
United States |
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